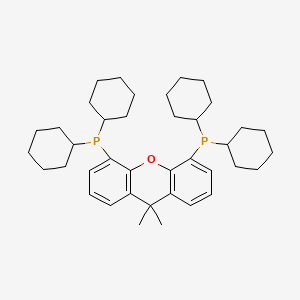

4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene

CAS No.:

Cat. No.: VC13449908

Molecular Formula: C39H56OP2

Molecular Weight: 602.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H56OP2 |

|---|---|

| Molecular Weight | 602.8 g/mol |

| IUPAC Name | dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane |

| Standard InChI | InChI=1S/C39H56OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-32H,3-14,17-24H2,1-2H3 |

| Standard InChI Key | KFSJDZIGSNSKSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)OC5=C1C=CC=C5P(C6CCCCC6)C7CCCCC7)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a xanthene core (a dibenzopyran derivative) substituted with two dicyclohexylphosphino groups at the 4- and 5-positions and two methyl groups at the 9-position. The IUPAC name, dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane, reflects this structure. The rigid xanthene scaffold imposes a wide bite angle (~118°), while the dicyclohexyl groups provide steric bulk, influencing metal coordination geometry .

Physical and Chemical Characteristics

-

Molecular Weight: 602.8–604.83 g/mol (discrepancies arise from isotopic variations)

-

Solubility: Soluble in organic solvents (e.g., tetrahydrofuran, dichloromethane) but insoluble in water .

-

Stability: Sensitive to oxidation and moisture, necessitating storage under inert atmospheres .

The compound’s steric parameters, quantified by Tolman’s cone angle (~170° per phosphine group), enable stabilization of low-coordinate metal centers, a feature critical for catalytic activity .

Synthesis and Manufacturing

Synthetic Routes

The ligand is synthesized via a multi-step process:

-

Xanthene Backbone Preparation: 9,9-Dimethylxanthene is synthesized by reacting diphenyl ether with n-butyllithium at −78°C, followed by quenching with acetone .

-

Phosphine Functionalization: The xanthene derivative undergoes phosphination using dicyclohexylphosphine chloride in the presence of a base (e.g., NaH). Purification via column chromatography yields the final product with >98% purity .

Optimization Challenges

-

Temperature Control: Low temperatures (−78°C) are required to prevent side reactions during lithiation .

-

Moisture Sensitivity: Schlenk techniques or glovebox setups are essential to avoid hydrolysis of intermediates .

Applications in Catalysis

Hydroformylation

The ligand’s wide bite angle facilitates oxidative addition of substrates in rhodium-catalyzed hydroformylation, improving linear-to-branched aldehyde ratios . For example, in propene hydroformylation, it achieves turnover numbers (TON) exceeding 10,000 .

Cross-Coupling Reactions

Palladium complexes of this ligand catalyze Suzuki-Miyaura and Heck couplings, particularly for sterically hindered substrates. In aryl chloride couplings, yields surpass 90% due to enhanced oxidative addition kinetics .

Hydrogenation

Iridium complexes employing this ligand show exceptional activity in asymmetric hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excess (ee) >95% .

Comparative Analysis with Related Ligands

| Parameter | 4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

|---|---|---|

| Bite Angle | ~118° | ~102° |

| Cone Angle | ~170° per phosphine | ~145° per phosphine |

| Catalytic Efficiency | Superior in sterically demanding reactions | Better for electron-deficient substrates |

| Solubility | Lower in polar solvents | Moderate polarity tolerance |

The dicyclohexyl variant’s increased steric bulk enhances stability in high-temperature reactions but reduces solubility compared to diphenyl analogs like Xantphos .

Future Perspectives

Research should explore:

-

Nanocatalysis: Immobilizing the ligand on mesoporous supports for recyclable catalysts.

-

Photoredox Applications: Leveraging the xanthene core’s photophysical properties for light-driven reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume